molecular formula C16H10N5NaO9S B13747687 Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate CAS No. 3687-83-0

Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate

Cat. No.: B13747687
CAS No.: 3687-83-0
M. Wt: 471.3 g/mol
InChI Key: YMFGKYYZIZXBLU-UHFFFAOYSA-M
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Description

Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate is a complex azo-naphthalene derivative characterized by multiple functional groups, including hydroxyl (-OH), amino (-NH₂), sulphonate (-SO₃Na), and nitro (-NO₂) substituents. This compound belongs to the class of aromatic azo dyes, which are widely utilized in industrial applications such as textiles, inks, and pigments due to their vibrant color properties and stability. Its structure features a naphthalene backbone with an azo (-N=N-) linkage connecting to a 2-hydroxy-3,5-dinitrophenyl group, contributing to its chromophoric and auxochromic behavior. The sodium sulphonate group enhances water solubility, a critical property for dye applications in aqueous systems .

Properties

CAS No.

3687-83-0

Molecular Formula

C16H10N5NaO9S

Molecular Weight

471.3 g/mol

IUPAC Name

sodium;4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C16H11N5O9S.Na/c17-9-2-4-13(31(28,29)30)8-1-3-10(16(23)14(8)9)18-19-11-5-7(20(24)25)6-12(15(11)22)21(26)27;/h1-6,22-23H,17H2,(H,28,29,30);/q;+1/p-1

InChI Key

YMFGKYYZIZXBLU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

  • Starting Materials:

    • 4-Amino-5-hydroxy-6-naphthalene sulphonate (or related amino-naphthalene sulfonic acid derivatives)
    • 2-Hydroxy-3,5-dinitrophenyl compound (phenol derivative)
  • Process:

    • The amino group on the naphthalene sulphonate is diazotized by treatment with sodium nitrite and acid under cold conditions (0-5 °C) to form the diazonium salt.
    • This diazonium salt is then coupled with the 2-hydroxy-3,5-dinitrophenol derivative in alkaline or slightly acidic medium to form the azo linkage, yielding the azo dye intermediate sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate.

Sulphonation

  • Sulphonation of the naphthalene ring is typically done prior to azo coupling to introduce the sulphonate group, enhancing water solubility.
  • A patented method for related sulphonated naphthol compounds involves sulphonation using manganese dioxide and sodium pyrosulfite under controlled pH (6.5-8) and temperature (40-55 °C) to avoid equipment corrosion and achieve high purity (>96%).
  • This method can be adapted for preparing the sulphonated amino-naphthalene precursor.

Chromium Complexation (Mordanting)

  • After azo coupling, the dye intermediate is treated with chromium salts (e.g., chromium formate or chromic acid derivatives) in acidic medium (formic acid or sulfuric acid) to form a hydroxychromate complex.
  • This complexation stabilizes the dye molecule, improves fastness properties, and results in the final sodium [4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonato(3-)]hydroxychromate(1-) complex.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature pH Range Time Notes
Diazotization NaNO2 + HCl (acidic medium) 0-5 °C ~1-2 15-30 min Cold to stabilize diazonium salt
Azo Coupling Coupling component (2-hydroxy-3,5-dinitrophenol) 0-10 °C 6-8 (alkaline) 30-60 min pH control crucial for selectivity
Sulphonation (precursor) Manganese dioxide + Sodium pyrosulfite 40-55 °C 6.5-8 0.5-1 hour Avoids corrosion, high purity product
Chromium Complexation Chromium salt (e.g., formic acid chromium) Room temp - 50 °C Acidic (pH ~2) 1-2 hours Form stable hydroxychromate complex

Summary of Preparation Process Flow

  • Sulphonation: Prepare 4-amino-5-hydroxy-naphthalene-1-sulphonate by sulphonation of amino-naphthol using manganese dioxide and sodium pyrosulfite under mild alkaline conditions.
  • Diazotization: Convert the amino group of the sulphonated naphthalene derivative to diazonium salt under cold acidic conditions.
  • Azo Coupling: Couple the diazonium salt with 2-hydroxy-3,5-dinitrophenol in alkaline medium to form the azo dye intermediate.
  • Chromium Complexation: Treat the azo dye intermediate with chromium salts in acidic medium to form the hydroxychromate complex, yielding the final compound.

Research Findings and Analytical Data

  • Purity: Sulphonation step using manganese dioxide/sodium pyrosulfite yields >96% purity of sulphonated amino-naphthol precursor.
  • Molecular Weight: Confirmed at 542.35 g/mol for the chromium complexed azo dye.
  • Chromium Complexation: Enhances dye fastness and stability, confirmed by spectroscopic and chromatographic methods.
  • Solubility: The sulphonate groups confer good water solubility, critical for dye applications.

Data Table Summary

Parameter Value / Condition Reference
Molecular Formula C16H13CrN5NaO10S+
Molecular Weight 542.35 g/mol
Sulphonation Temp 40-55 °C
Sulphonation pH 6.5-8
Sulphonation Time 0.5-1 hour
Diazotization Temp 0-5 °C
Diazotization pH ~1-2 (acidic)
Azo Coupling Temp 0-10 °C
Azo Coupling pH 6-8 (alkaline)
Chromium Complexation pH ~2 (acidic)
Chromium Complexation Time 1-2 hours

Mechanism of Action

The mechanism of action of Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate involves its interaction with molecular targets through its azo and sulfonate groups. The azo bond can undergo reductive cleavage, leading to the formation of aromatic amines, which can further interact with biological molecules . The sulfonate group enhances the compound’s solubility and binding affinity to various substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate with structurally related compounds:

Compound Name Key Functional Groups CAS Registration Date Notable Features
This compound Azo, -OH, -NH₂, -SO₃Na, -NO₂ 31/05/2018 High water solubility due to sulphonate; nitro groups enhance stability .
Sodium [4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzene] Azo, -OH, -SO₃Na 31/05/2018 Simpler structure with fewer substituents; likely less stable under UV exposure.
Sodium [4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]naphthalene-1,5-disulphonato(4-)]chromat Azo, -OH, -SO₃Na (two groups), chromate 31/05/2018 Dual sulphonate groups improve solubility; chromate may confer oxidizing properties .
5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid Azo, -OH, -NH₂, -Cl, -SO₃H (two groups), triazine 16893-49-5 Chlorine and triazine groups enhance reactivity; dual sulphonic acids for acidity .

Research Findings and Limitations

  • Synthetic Challenges : The incorporation of multiple nitro and hydroxyl groups requires precise reaction conditions to avoid side products like over-nitrated derivatives .
  • Data Gaps : The provided evidence lacks experimental data (e.g., λmax, thermal stability) for direct performance comparisons. Further studies are needed to quantify properties like lightfastness and biodegradability.

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